molecular formula C10H10Cl2N4O4 B13414185 (2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13414185
M. Wt: 321.11 g/mol
InChI Key: UTTXMOBAWWEDSF-UUOKFMHZSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This particular compound features a purine base with chlorine substitutions and a modified sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:

    Purine Base Modification: The purine base is chlorinated at the 6 and 8 positions using reagents such as phosphorus oxychloride (POCl3) and chlorine gas.

    Glycosylation: The chlorinated purine base is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside analog.

    Deprotection: The final step involves deprotecting the sugar moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Dechlorinated analogs

    Substitution: Amino or thiol-substituted nucleosides

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. This compound can be incorporated into nucleic acids, allowing researchers to investigate the effects of specific modifications on genetic material.

Medicine

Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. This compound may exhibit activity against certain viruses or cancer cells by interfering with nucleic acid synthesis.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or mutations. This compound likely targets viral or cancerous cells by mimicking natural nucleosides, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.

Uniqueness

The unique chlorine substitutions at the 6 and 8 positions of the purine base in “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer distinct chemical and biological properties, potentially enhancing its efficacy or specificity compared to other nucleoside analogs.

Properties

Molecular Formula

C10H10Cl2N4O4

Molecular Weight

321.11 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1

InChI Key

UTTXMOBAWWEDSF-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(N2C3C(C(C(O3)CO)O)O)Cl

Origin of Product

United States

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